



Application Notes and Protocols for BOP Reagent in Hindered Amino Acid Coupling

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For Researchers, Scientists, and Drug Development Professionals

Introduction

In peptide synthesis, the formation of an amide bond between sterically hindered amino acids, such as α,α -disubstituted or N-methylated amino acids, presents a significant synthetic challenge. Standard coupling reagents often lead to low yields, slow reaction rates, and increased racemization. (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) is a powerful phosphonium salt-based coupling reagent that has proven effective for these "difficult couplings."[1][2] BOP facilitates amide bond formation by rapidly generating a highly reactive benzotriazolyl ester intermediate.[3] These application notes provide detailed protocols, quantitative data, and mechanistic insights for the use of BOP reagent in the coupling of hindered amino acids.

A significant consideration when using BOP reagent is the stoichiometric formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[4] Therefore, appropriate safety precautions must be taken, and alternative reagents like PyBOP®, which does not produce HMPA, may be considered.[2]

Data Presentation

The following tables summarize the performance of BOP reagent in the coupling of hindered amino acids, with comparisons to other common coupling reagents where data is available.



Table 1: Coupling of Hindered Amino Acids using BOP and Other Reagents

| Couplin g Reactio n | Couplin g Reagent | Solvent | Base | Reactio n Time | Yield (%) | Racemi zation (%) | Referen ce |
|------------------------------|-------------------------|---------------------------------|--------------------|-------------------|--------------------------|-------------------------------------|---------------|
| Z-Gly- Phe + Val-OMe | ВОР | CH ₂ Cl ₂ | NMM | - | - | High | |
| Z-Gly- Phe + Val-OMe | BOP/HO Bt | CH ₂ Cl ₂ | DIEA | - | - | Significa ntly Diminish ed | |
| Boc- His(Tos) Coupling | вор | DMF/NM P | DIEA (3 equiv.) | - | Compara ble to DCC | Low | |
| Boc- His(Tos) Coupling | ВОР | DMF/NM P | DIEA (9 equiv.) | - | - | ~3% | |

Note: Quantitative yield and reaction time data for a direct comparison of BOP with other reagents for various hindered amino acids under identical conditions are not extensively available in the reviewed literature. The data presented is collated from different studies and may not represent a direct head-to-head comparison.

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Coupling of Hindered Amino Acids using BOP Reagent

This protocol is suitable for the coupling of moderately to severely hindered amino acids in solid-phase synthesis.



Materials:

- Resin-bound peptide with a free N-terminal amine
- N-α-protected hindered amino acid (3.0 equivalents based on resin substitution)
- BOP reagent (3.0 equivalents)
- Diisopropylethylamine (DIEA) (5.3 equivalents)
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- 1-Hydroxybenzotriazole (HOBt) (optional, to suppress racemization)
- · Kaiser test kit

Procedure:

- Resin Swelling: Swell the resin-bound peptide in DMF (5-10 mL per gram of resin) for at least 30 minutes in a reaction vessel.
- N-terminal Deprotection: Remove the N-terminal protecting group (e.g., Fmoc or Boc) using standard deprotection protocols.
- Washing: Wash the resin thoroughly with DMF (3-5 times) to remove deprotection reagents.
- Amino Acid Activation: In a separate vessel, dissolve the N-α-protected hindered amino acid
 (3.0 equiv.) and BOP reagent (3.0 equiv.) in DMF. If using HOBt, add it to this solution.
- Coupling Reaction: Add the activated amino acid solution to the resin. Immediately add DIEA (5.3 equiv.) to the reaction vessel.
- Reaction Time: Allow the reaction to proceed at room temperature with gentle agitation for 1-4 hours. For particularly difficult couplings (e.g., Aib-Aib), the reaction time may need to be extended.
- Monitoring: Monitor the progress of the coupling reaction using the Kaiser test. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.



- Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
- Repeat or Proceed: If the Kaiser test is positive, a second coupling may be necessary.
 Otherwise, proceed to the deprotection of the newly added amino acid for the next coupling cycle.

Protocol 2: Solution-Phase Coupling of Hindered Amino Acids using BOP Reagent

This protocol is suitable for the synthesis of peptide fragments containing hindered amino acids in solution.

Materials:

- N- α -protected amino acid or peptide fragment with a free carboxylic acid (1.0 equivalent)
- Amino acid ester or peptide fragment with a free amine (1.0 equivalent)
- BOP reagent (1.1 equivalents)
- Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) (2.5 equivalents)
- Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous
- 1-Hydroxybenzotriazole (HOBt) (optional, 1.1 equivalents)

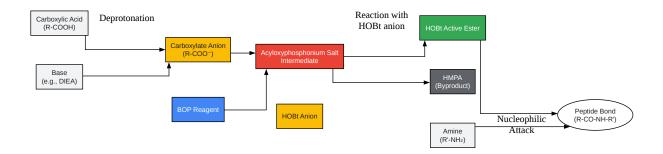
Procedure:

- Reagent Dissolution: Dissolve the N-α-protected amino acid/peptide (1.0 equiv.) and the amine component (1.0 equiv.) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cooling: Cool the reaction mixture to 0 °C in an ice bath.
- Reagent Addition: Add the base (DIEA or NMM, 2.5 equiv.), followed by the BOP reagent (1.1 equiv.). If using HOBt, add it along with the BOP reagent.



- Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Work-up:
 - Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
 - Wash the organic layer successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
 - Filter and concentrate the solution under reduced pressure to obtain the crude peptide.
- Purification: Purify the crude peptide by flash column chromatography or preparative HPLC to obtain the desired product.

Mandatory Visualizations Mechanism of Action of BOP Reagent





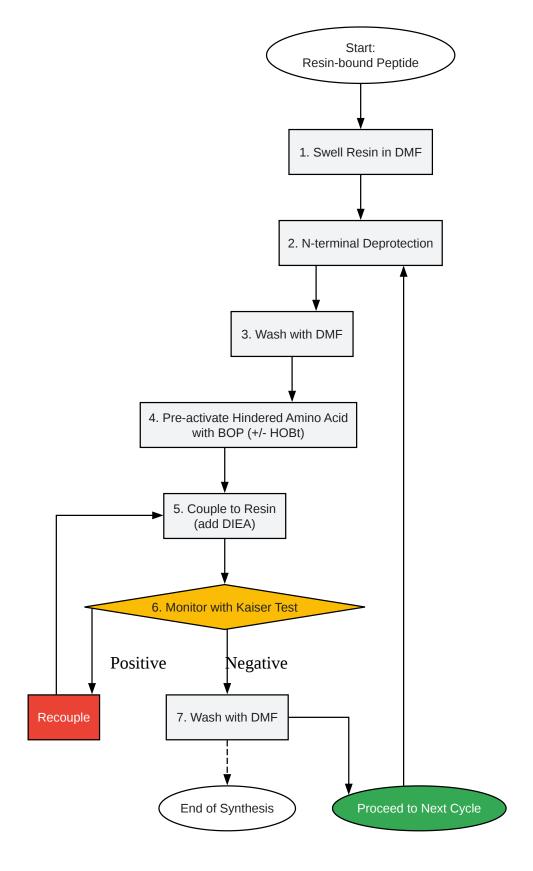


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Caption: Mechanism of BOP reagent-mediated amide bond formation.

Experimental Workflow for SPPS using BOP Reagent





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Caption: Solid-Phase Peptide Synthesis (SPPS) workflow using BOP reagent.



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References

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